2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide
Description
Properties
IUPAC Name |
2-piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S.2BrH/c1-5-14-6-2-10(1)12-9-17-13(16-12)11-3-7-15-8-4-11;;/h1-2,5-6,9,11,15H,3-4,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKOISBVMZWURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=NC=C3.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-pyridin-4-ylthiazole with piperidine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Research: It serves as a probe in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazole Derivatives
Notes:
- Salt Effects : Dihydrobromide salts (e.g., imetit, immepip in ) are commonly used to improve aqueous solubility compared to free bases or hydrochlorides .
- Flexibility vs. Rigidity : The hydrazine bridge in 7a–d increases molecular flexibility but reduces binding pose clustering, whereas the piperidin-4-yl group in the target compound may offer a balance of rigidity and hydrogen-bonding capacity .
Pharmacological and Binding Properties
Antifungal Activity
- The target compound’s pyridin-4-yl and piperidin-4-yl groups may mimic the steric and electronic profiles of phenyl substituents in 4a–d, which exhibit anti-Candida activity via CYP51 enzyme inhibition . However, its dihydrobromide salt could enhance bioavailability compared to the free-base analogues.
Antiparasitic Activity
Structural Insights from Crystallography
- A related piperidin-4-yl-thiazole derivative () crystallizes in a monoclinic system with intramolecular N–H···N hydrogen bonds and intermolecular interactions involving sulfur and oxygen atoms. These features stabilize the binding pose and may enhance target affinity .
Biological Activity
2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole; dihydrobromide is a heterocyclic compound featuring a unique combination of piperidine, pyridine, and thiazole rings. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
The compound is characterized by the following structural formula:
It has a molecular weight of 327.18 g/mol and is known for its ability to interact with various biological targets, influencing enzymatic and receptor activities.
The biological activity of 2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole; dihydrobromide primarily involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, potentially inhibiting pathways relevant to various diseases. For instance, it has been noted for its inhibitory effects on enzymes involved in inflammatory responses, suggesting a role in anti-inflammatory therapies.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds structurally related to 2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole demonstrate notable effectiveness against various bacterial strains. For example, certain thiazole derivatives have shown high inhibition rates against pathogens such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. This suggests potential applications in cancer chemotherapy .
Neurological Effects
Given its structural components, the compound is being investigated for neuroprotective effects. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets, making it a candidate for treating neurodegenerative disorders .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- NLRP3 Inhibition : A study demonstrated that derivatives based on the piperidine-thiazole scaffold could inhibit NLRP3 inflammasome activation in human macrophages, leading to reduced IL-1β release. Compounds similar to 2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole showed promising results in mitigating inflammatory responses .
- Fungal Inhibition : Another investigation into thiazole-containing compounds revealed strong fungicidal activity against Pseudoperonospora cubensis, with some derivatives outperforming established antifungal agents like azoxystrobin .
Table 1: Summary of Biological Activities
Q & A
How to optimize the synthesis of 2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole dihydrobromide to improve yield and purity?
Level : Basic
Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction homogeneity and reduce side reactions. Evidence from analogous thiazole syntheses shows improved yields in DMF due to better nucleophilicity of intermediates .
- Catalyst Optimization : Employ coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in peptidomimetic syntheses (e.g., compound 58 in ).
- Purification : Utilize recrystallization in ethanol/water mixtures or preparative HPLC (≥98% purity) to isolate the dihydrobromide salt. Purity validation via elemental analysis (C, H, N ±0.3% deviation) is critical .
What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Level : Basic
Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants (e.g., thiazole C-H at δ 7.8–8.2 ppm, piperidine protons at δ 2.5–3.5 ppm). Compare with simulated spectra from computational tools like ACD/Labs .
- IR Spectroscopy : Confirm secondary amine N-H stretches (~3300 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹).
- Elemental Analysis : Validate stoichiometry (e.g., Br⁻ content via ion chromatography; theoretical vs. experimental C%: 45.2 vs. 44.9) .
How can computational methods (e.g., DFT, molecular docking) be integrated into designing derivatives for target-specific activity?
Level : Advanced
Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model reaction intermediates and transition states, as proposed by ICReDD’s workflow .
- Docking Studies : Perform AutoDock Vina simulations to predict binding poses (e.g., thiazole-pyridine core interacting with kinase active sites, as seen in ’s docking figures). Prioritize derivatives with ΔG ≤ -8 kcal/mol .
- ADMET Prediction : Apply SwissADME to optimize logP (target 2–4) and rule out PAINS liabilities .
How to resolve contradictions in biological activity data between in vitro and in vivo studies?
Level : Advanced
Methodological Answer :
- Metabolic Stability : Assess hepatic microsome clearance (e.g., human S9 fraction incubation). The dihydrobromide salt’s solubility (≥10 mg/mL in PBS) may mask instability in vivo .
- PK/PD Modeling : Use Phoenix WinNonlin to correlate plasma exposure (AUC) with target engagement. Adjust dosing regimens if <50% receptor occupancy is observed.
- Biotransformation Analysis : Identify metabolites via LC-HRMS (e.g., demethylation or oxidation products) .
What safety protocols are essential when handling this compound in laboratory settings?
Level : Basic
Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. The compound’s hygroscopic nature necessitates handling in a dry N₂ atmosphere .
- Spill Management : Neutralize spills with 5% sodium bicarbonate solution. Avoid aqueous workups without pH monitoring (risk of HBr release) .
- Storage : Store at -20°C in amber vials with desiccants (silica gel) to prevent hydrolysis .
What strategies can elucidate the mechanism of action when biochemical assays yield ambiguous results?
Level : Advanced
Methodological Answer :
- Orthogonal Assays : Combine SPR (for binding kinetics) with cellular thermal shift assays (CETSA) to confirm target engagement.
- Proteomics : Perform SILAC-based profiling to identify off-target interactions.
- Structural Analogs : Synthesize fluorinated derivatives (e.g., 4-F-phenyl substitution) to probe steric/electronic effects, as in ’s Pfizer analogs .
How to validate the crystalline form and salt stoichiometry of the dihydrobromide salt?
Level : Basic
Methodological Answer :
- XRPD : Compare experimental diffractograms with simulated patterns (Mercury 4.3 software). Sharp peaks at 2θ = 12.4°, 18.7° indicate crystallinity .
- TGA/DSC : Confirm 2:1 stoichiometry via weight loss (HBr release at 150–200°C) and endothermic events .
- Titrimetry : Quantify Br⁻ via ion-selective electrode (target: 32.1% w/w) .
How to design an SAR study for thiazole-piperidine-pyridine hybrids with conflicting bioactivity reports?
Level : Advanced
Methodological Answer :
- Systematic Variation : Modify substituents at the pyridine 4-position (e.g., electron-withdrawing groups vs. alkyl chains) and assess IC50 shifts in kinase assays .
- Statistical Analysis : Apply PCA to cluster bioactivity data (e.g., pIC50, logD) and identify outliers.
- Hypothesis-Driven Design : Use Free-Wilson analysis to deconvolute substituent contributions. Prioritize analogs with ΔpIC50 ≥1.0 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
